molecular formula C11H20N2O3 B8462274 1-Morpholino-2-(piperidin-4-yloxy)ethanone

1-Morpholino-2-(piperidin-4-yloxy)ethanone

Cat. No.: B8462274
M. Wt: 228.29 g/mol
InChI Key: IHSHZWBYCSPBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholino-2-(piperidin-4-yloxy)ethanone is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

1-morpholin-4-yl-2-piperidin-4-yloxyethanone

InChI

InChI=1S/C11H20N2O3/c14-11(13-5-7-15-8-6-13)9-16-10-1-3-12-4-2-10/h10,12H,1-9H2

InChI Key

IHSHZWBYCSPBDX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCC(OCC(=O)N2CCOCC2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Tert-butyl 4-(2-morpholino-2-oxoethoxy)piperidine-1-carboxylate (75) (5 g, 15.23 mmol) was added to 6.0 HCl in propan-2-ol (30 mL, 180.00 mmol) and the reaction was stirred at 25° C. for 2 hours. The reaction mixture was evaporated to dryness and the crude material was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and fractions were evaporated to dryness to afford a yellow gum. The crude product was purified by distillation at 0.72 mBar, collecting fractions that distilled at 155° C. to afford the desired material as a colourless gum (1.950 g, 56.1% yield); 1H NMR (400.132 MHz, CDCl3) δ 1.50-1.41 (2H, m), 1.96-1.89 (2H, m), 2.64-2.58 (2H, m), 3.10-3.04 (2H, m), 3.50-3.43 (1H, m), 3.63-3.56 (4H, m), 3.70-3.67 (4H, m), 4.17 (2H, s); NH proton missing.
Name
Tert-butyl 4-(2-morpholino-2-oxoethoxy)piperidine-1-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
56.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.